3-(3-Aminophenyl)isonicotinic acid
Description
3-(3-Aminophenyl)isonicotinic acid is a pyridine-based carboxylic acid derivative with a 3-aminophenyl substituent at the 3-position of the isonicotinic acid scaffold (pyridine-4-carboxylic acid). Its molecular formula is C₁₂H₁₀N₂O₂, and it features a unique hybrid structure combining aromatic amines and carboxylic acid functionalities. Unlike simpler isonicotinic acid derivatives, its 3-aminophenyl group introduces steric and electronic effects that influence its reactivity and binding properties .
Properties
IUPAC Name |
3-(3-aminophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-9-3-1-2-8(6-9)11-7-14-5-4-10(11)12(15)16/h1-7H,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAYRIRZHQHNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611259 | |
| Record name | 3-(3-Aminophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261966-89-5 | |
| Record name | 4-Pyridinecarboxylic acid, 3-(3-aminophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261966-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Aminophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of boronic acids and palladium catalysts under mild conditions . Another method involves the reduction of nitro compounds to amines, followed by further functionalization to introduce the isonicotinic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
Synthesis of 3-(3-Aminophenyl)isonicotinic Acid
The synthesis of this compound typically involves the reaction of isonicotinic acid with 3-aminophenol. This reaction can be performed under various conditions to optimize yield and purity. The general synthetic route includes:
- Reagents : Isonicotinic acid, 3-aminophenol, coupling agents (e.g., DCC/DMAP).
- Conditions : Solvent systems such as DMF or DMSO at elevated temperatures.
- Yield : Varies based on the reaction conditions but typically ranges from 30% to 60%.
Anti-inflammatory Properties
Recent studies have demonstrated that derivatives of isonicotinic acid exhibit significant anti-inflammatory activity. For instance, compounds synthesized from isonicotinic acid and aminophenols have shown promising results in vitro.
| Compound | Structure | IC50 (µg/mL) | Comparison to Ibuprofen |
|---|---|---|---|
| Compound A | N-(3-Aminophenyl)isonicotinamide | 1.42 ± 0.1 | 8-fold better than Ibuprofen (11.2 ± 1.9) |
| Compound B | N-(4-Aminophenyl)isonicotinamide | 3.7 ± 1.7 | Three-fold better than Ibuprofen |
These findings suggest that modifications in the structure significantly influence the potency of these compounds against inflammation .
Antimicrobial Activity
Another area of research focuses on the antimicrobial properties of isonicotinic acid derivatives. The compound has been evaluated for its effectiveness against various bacterial strains, showing potential as a lead compound for developing new antibiotics.
Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming stable complexes with metal ions. These complexes have applications in catalysis and material synthesis.
Drug Delivery Systems
The compound's ability to form coordination polymers makes it suitable for drug delivery applications, particularly in targeting specific tissues or cells due to its functional groups that can interact with biological molecules.
Case Study: Anti-inflammatory Screening
A study focused on synthesizing various isonicotinic acid derivatives, including those containing the 3-(3-Aminophenyl) structure, highlighted their anti-inflammatory properties through a series of assays:
- Methodology : In vitro assays were conducted using human cell lines exposed to inflammatory stimuli.
- Results : The synthesized compounds exhibited varying degrees of inhibition on inflammatory markers, with some showing statistically significant reductions compared to controls.
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of derivatives against common pathogens:
- Pathogens Tested : E. coli, S. aureus.
- Findings : Certain derivatives displayed MIC values lower than standard antibiotics, indicating their potential as novel antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and survival . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The 3-aminophenyl group in this compound increases hydrophobicity compared to unsubstituted isonicotinic acid. However, derivatives with polar groups (e.g., hydroxyl in 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid) exhibit improved aqueous solubility .
- Stability: Halogenated derivatives (e.g., 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid) show enhanced metabolic stability due to reduced oxidative degradation .
Metabolic Pathways
- Degradation: Microbial metabolism of isonicotinic acid involves hydroxylation at C2 and C6, forming dihydroxy intermediates like citrazinic acid . Substituted derivatives (e.g., 3-aminophenyl) may resist hydroxylation due to steric hindrance, altering metabolic fate .
- Prodrug Activation : Isonicotinic acid hydrazide (isoniazid) is enzymatically cleaved to release isonicotinic acid, which is detectable in urine only in patients undergoing treatment .
Biological Activity
3-(3-Aminophenyl)isonicotinic acid is an organic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This compound is structurally related to isonicotinic acid and has shown promise in various pharmacological studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound features both an amino group and a carboxylic acid group on the same aromatic ring. This dual functionality allows for diverse chemical reactivity and potential interactions with various biological targets. The compound can be synthesized through methods such as the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds under mild conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Mycolic Acid Synthesis : Similar to isoniazid, this compound may disrupt the synthesis of mycolic acids in bacterial cell walls, thus exhibiting bactericidal properties against Mycobacterium tuberculosis.
- Anti-inflammatory Effects : In vitro studies indicate that this compound exhibits significant anti-inflammatory activity, potentially by modulating cytokine production and inhibiting inflammatory pathways .
- Cellular Interactions : The compound may interact with various enzymes or biomolecules, leading to changes in gene expression and cellular processes.
Anti-inflammatory Activity
Research has demonstrated that this compound possesses considerable anti-inflammatory properties. For instance, it has been shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
The compound also displays antimicrobial effects, particularly against Gram-positive bacteria. Its structural similarity to known antibiotics enhances its potential use in treating infections caused by resistant strains .
Cytotoxicity Studies
Cytotoxicity assays have indicated that this compound can induce apoptosis in various cancer cell lines. In particular, studies have reported significant cytotoxic effects against human lung adenocarcinoma cells (A549), highlighting its potential as an anticancer agent .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be fully elucidated. However, it is suggested that the compound undergoes metabolic processes similar to isoniazid, including acetylation which may vary among individuals. Further studies are needed to clarify its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
